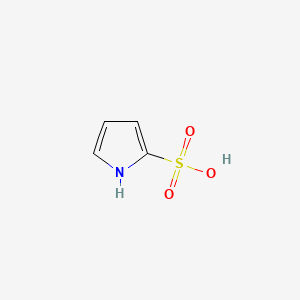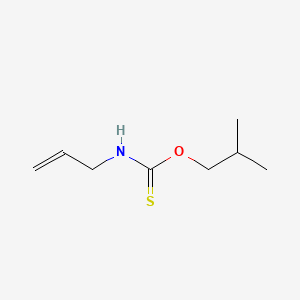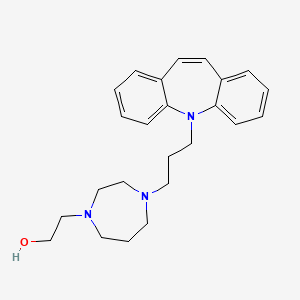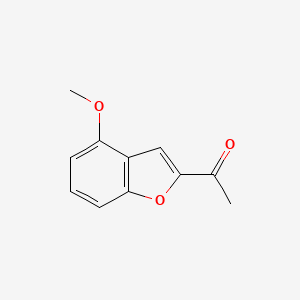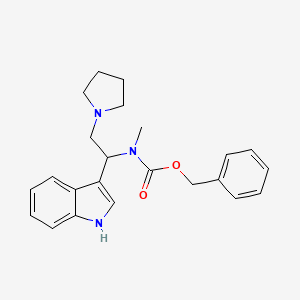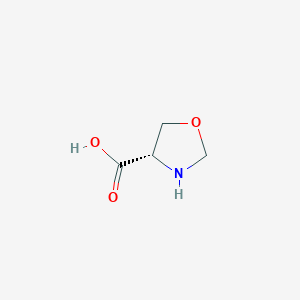
(S)-oxazolidine-4-carboxylic acid
Vue d'ensemble
Description
(S)-oxazolidine-4-carboxylic acid, also known as (S)-OCA, is a chiral building block that has gained significant attention in the field of organic chemistry due to its diverse range of applications. It is a cyclic amino acid that contains an oxazolidine ring and a carboxylic acid functional group. The stereochemistry of (S)-OCA plays a crucial role in its biological activity, making it a valuable tool in scientific research.
Applications De Recherche Scientifique
- Asymmetric Alkylation in Total Synthesis
- Field : Organic Chemistry
- Application Summary : Oxazolidinones, including “(S)-oxazolidine-4-carboxylic acid”, can be used as chiral auxiliaries in the asymmetric alkylation of different enolates . This strategy is particularly useful in the total synthesis of several biologically active natural products .
- Method of Application : The oxazolidinone is employed as a chiral auxiliary, enabling and controlling the synthesis of enantiomerically pure compounds in a time-efficient manner . The asymmetric alkylation of different enolates is a key step in this process .
- Results : The use of oxazolidinones as chiral auxiliaries in asymmetric alkylation has been found promising and successful, particularly in the crucial chiral inducing steps in the total synthesis of natural products that show biological activities .
-
Asymmetric Alkylation in Total Synthesis
- Field : Organic Chemistry
- Application Summary : Oxazolidinones, including “(S)-oxazolidine-4-carboxylic acid”, can be used as chiral auxiliaries in the asymmetric alkylation of different enolates . This strategy is particularly useful in the total synthesis of several biologically active natural products .
- Method of Application : The oxazolidinone is employed as a chiral auxiliary, enabling and controlling the synthesis of enantiomerically pure compounds in a time-efficient manner . The asymmetric alkylation of different enolates is a key step in this process .
- Results : The use of oxazolidinones as chiral auxiliaries in asymmetric alkylation has been found promising and successful, particularly in the crucial chiral inducing steps in the total synthesis of natural products that show biological activities .
-
Applications in Organic Synthesis, Nanotechnology, and Polymers
- Field : Organic Synthesis, Nanotechnology, and Polymer Science
- Application Summary : Carboxylic acids, including “(S)-oxazolidine-4-carboxylic acid”, have diverse applications in various fields such as organic synthesis, nanotechnology, and polymers . They are used in the synthesis of small molecules, macromolecules, synthetic or natural polymers, and in the modification of surfaces of metallic nanoparticles and nanostructures .
- Method of Application : Carboxylic acids can be used in various organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymer science, carboxylic acids have applications as monomers, additives, catalysts, etc .
- Results : The use of carboxylic acids in these areas has been found to be effective and versatile, highlighting their importance in different areas, particularly in organic synthesis, nanotechnology, and polymers .
Propriétés
IUPAC Name |
(4S)-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZIPCXDWCWTCH-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363582 | |
| Record name | (S)-oxazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-oxazolidine-4-carboxylic acid | |
CAS RN |
45521-08-2 | |
| Record name | (S)-oxazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



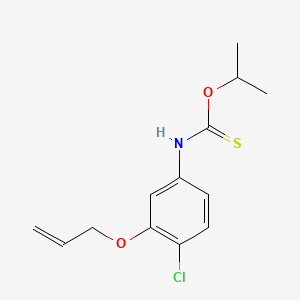
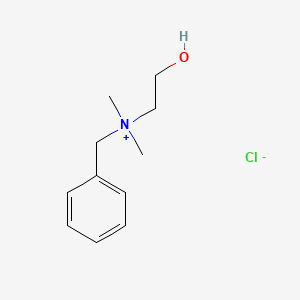
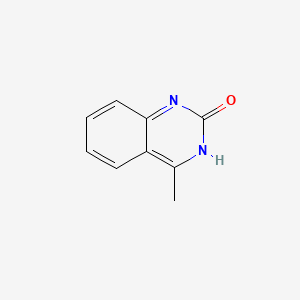
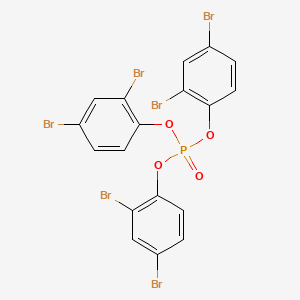
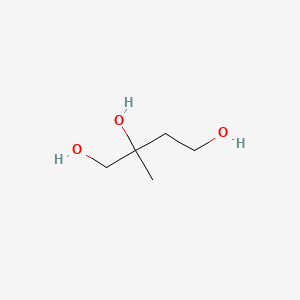
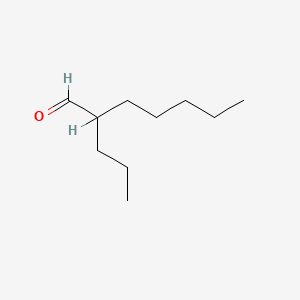
![3-[[4-[(2,4-Dinitrophenyl)azo]phenyl](2-hydroxyethyl)amino]propiononitrile](/img/structure/B1597999.png)
